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Cat. No.: B12373396 Get Quote

For researchers, scientists, and drug development professionals, ensuring the reliability and

reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a

critical in-study validation to confirm the precision and accuracy of bioanalytical methods under

real-world conditions. This guide provides a comprehensive comparison of methodologies and

supporting data relevant to the pharmacokinetic analysis of varenicline, a widely used smoking

cessation aid.

The integrity of pharmacokinetic (PK) data is the bedrock of clinical and preclinical studies.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European

Medicines Agency (EMA) have established stringent guidelines for the validation of

bioanalytical methods. A key component of these guidelines is Incurred Sample Reanalysis

(ISR), which involves re-analyzing a subset of study samples to demonstrate the reproducibility

of the analytical method.[1] For small molecules like varenicline, the general acceptance

criterion for ISR is that for at least 67% of the re-analyzed samples, the percentage difference

between the initial and the repeat concentration should be within 20% of their mean.[1]

This guide will delve into the practical application of ISR in varenicline pharmacokinetic studies,

compare common bioanalytical techniques, and provide detailed experimental protocols.
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Both the FDA and EMA emphasize the importance of ISR in demonstrating the reliability of

bioanalytical methods. The core principles are harmonized, focusing on the reanalysis of a

specified percentage of study samples to ensure that the method is robust and reproducible

when applied to authentic biological matrices.

Regulatory Body
Key ISR Guideline
Highlights

Acceptance Criteria (Small
Molecules)

FDA

ISR is expected for all in vivo

human bioequivalence (BE)

studies and all pivotal PK or

pharmacodynamic (PD)

studies.

At least two-thirds (67%) of the

repeated samples must have a

percentage difference between

the original and reanalyzed

values within ±20% of their

mean.

EMA

ISR should be conducted in, at

a minimum, all pivotal

bioequivalence trials, the first

clinical trial in subjects, the first

trial in patients, and the first

trial in patients with impaired

hepatic and/or renal function.

For at least 67% of the

repeats, the percentage

difference between the initial

and repeat concentration

should be within 20% of their

mean.[2]

Illustrative Incurred Sample Reanalysis Data for
Varenicline
While many pharmacokinetic studies of varenicline state that their bioanalytical methods were

validated in accordance with regulatory guidelines, the public dissemination of raw ISR data is

not common practice. To illustrate the application of the acceptance criteria, the following table

presents a hypothetical but representative set of ISR data for a varenicline pharmacokinetic

study.
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Sample ID
Initial
Concentrati
on (ng/mL)

Reanalysis
Concentrati
on (ng/mL)

Mean
Concentrati
on (ng/mL)

Percent
Difference
(%)

Pass/Fail

V-001 8.2 8.5 8.35 3.6 Pass

V-002 15.6 14.9 15.25 -4.6 Pass

V-003 2.1 2.3 2.2 9.1 Pass

V-004 11.4 12.1 11.75 6.0 Pass

V-005 5.8 6.5 6.15 11.4 Pass

V-006 18.9 17.8 18.35 -6.0 Pass

V-007 3.5 4.2 3.85 18.2 Pass

V-008 9.7 8.9 9.3 -8.6 Pass

V-009 13.2 15.1 14.15 13.4 Pass

V-010 1.5 1.9 1.7 23.5 Fail

V-011 7.4 7.9 7.65 6.5 Pass

V-012 16.3 15.5 15.9 -5.0 Pass

Overall Pass Rate: 91.7% (11 out of 12 samples passed), which meets the acceptance criterion

of ≥67%.

Comparison of Bioanalytical Methods for
Varenicline in Human Plasma
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold

standard for the quantification of varenicline in biological matrices due to its high sensitivity,

selectivity, and accuracy. Various LC-MS/MS methods have been published, primarily differing

in their sample preparation techniques and chromatographic conditions.
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Parameter
Method 1: Liquid-
Liquid Extraction
(LLE)

Method 2: Solid-
Phase Extraction
(SPE)

Method 3: Protein
Precipitation (PPT)

Principle

Partitioning of the

analyte between an

aqueous and an

immiscible organic

solvent.

Selective retention of

the analyte on a solid

sorbent followed by

elution.

Precipitation of

plasma proteins using

an organic solvent to

release the analyte.

Sample Preparation

Extraction of

varenicline and an

internal standard from

plasma using methyl

tertiary butyl ether.[3]

Solid-phase extraction

using a mixed-mode

cation exchange

support.

Precipitation of

plasma proteins with

acetonitrile.

Chromatography

C8 column with

isocratic elution using

acetonitrile and

ammonium acetate

buffer.[3]

HILIC BEH column

with gradient elution

using ammonium

formate buffer and

acetonitrile.

Zorbax SB-C18

column with isocratic

elution using

ammonium formate

and acetonitrile.[4]

Mass Spectrometry

Triple quadrupole

mass spectrometer

with electrospray

ionization (ESI) in

positive mode.

Triple quadrupole

mass spectrometer

with ESI in positive

mode.

Triple quadrupole

mass spectrometer

with ESI in positive

mode.[4]

Linearity Range 0.1 - 10.0 ng/mL[3] 1 - 500 ng/mL
50.0 - 10000.0

pg/mL[4]

Internal Standard Clarithromycin[3]
CP-533,633 (a

structural analog)
Varenicline-D4[4]

Reported Application

Bioequivalence study

of 1 mg varenicline

tablets.[3]

Quantification of

nicotine, its

metabolites, and

varenicline in a

smoking cessation

study.

Quantification of

varenicline in human

plasma.[4]
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Experimental Protocols
Below are detailed, step-by-step protocols for the bioanalysis of varenicline in human plasma

using two common extraction techniques.

Protocol 1: Varenicline Analysis using Liquid-Liquid
Extraction (LLE)
1. Sample Preparation:

Pipette 500 µL of human plasma into a clean microcentrifuge tube.

Add 25 µL of the internal standard working solution (e.g., Clarithromycin, 25 ng/mL).

Vortex for 30 seconds.

Add 2.5 mL of methyl tertiary butyl ether.

Vortex for 5 minutes.

Centrifuge at 4000 rpm for 10 minutes.

Transfer the upper organic layer to a clean tube.

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 200 µL of the mobile phase.

Vortex for 1 minute.

Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

LC System: Agilent 1200 series or equivalent

Column: C8 (e.g., 50 x 4.6 mm, 5 µm)

Mobile Phase: Acetonitrile:0.001M Ammonium Acetate (pH 4.0) (70:30, v/v)
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Flow Rate: 0.8 mL/min

Injection Volume: 10 µL

MS System: API 4000 or equivalent triple quadrupole mass spectrometer

Ionization Mode: Electrospray Ionization (ESI), Positive

MRM Transitions: Varenicline: m/z 212.1 → 169.0; Clarithromycin: m/z 748.4 → 158.2

Protocol 2: Varenicline Analysis using Solid-Phase
Extraction (SPE)
1. Sample Preparation:

Pipette 500 µL of human plasma into a clean microcentrifuge tube.

Add 25 µL of the internal standard working solution (e.g., Varenicline-d4).

Vortex for 30 seconds.

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1

mL of water.

Load the plasma sample onto the SPE cartridge.

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 200 µL of the mobile phase.

Vortex for 1 minute.

Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:
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LC System: Waters Acquity UPLC or equivalent

Column: HILIC BEH (e.g., 100 x 2.1 mm, 1.7 µm)

Mobile Phase A: 10 mM Ammonium Formate (pH 3)

Mobile Phase B: Acetonitrile

Gradient: Time-based gradient from high organic to increasing aqueous

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

MS System: Triple quadrupole mass spectrometer

Ionization Mode: ESI, Positive

MRM Transitions: Varenicline: m/z 212.1 → 169.0; Varenicline-d4: m/z 216.1 → 173.0

Visualizing Workflows
To further clarify the processes involved, the following diagrams illustrate the Incurred Sample

Reanalysis workflow and a general bioanalytical method workflow for varenicline.
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Collection of Study Samples

Initial Bioanalysis of All Samples

Report Initial Concentration Data

Select a Subset of Samples for ISR
(e.g., 5-10% of total samples)

Compare Initial and Reanalysis Concentrations

Reanalyze Selected Samples in a Separate Run

Apply Acceptance Criteria
(≥67% of samples within ±20% difference)

ISR Passed: Method is Reliable

Yes

ISR Failed: Method Reproducibility is Questionable

No

Investigate DiscrepancyInclude ISR Results in Final Study Report

Click to download full resolution via product page

Caption: Incurred Sample Reanalysis (ISR) Workflow.
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Receive Plasma Samples

Add Internal Standard

Sample Extraction
(LLE, SPE, or PPT)

Evaporation of Solvent

Reconstitution in Mobile Phase

LC-MS/MS Analysis

Data Processing and Quantification

Generate Concentration Data Report

Click to download full resolution via product page

Caption: General Bioanalytical Workflow for Varenicline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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